![molecular formula C21H18F3N3O B2721255 N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034474-71-8](/img/structure/B2721255.png)
N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Overview
Description
N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTCP is a synthetic compound that belongs to the class of benzamide derivatives and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Antagonistic Properties in Pharmacology
- A study explored the design of propanamides, like N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, as potent transient receptor potential vanilloid 1 (TRPV1) antagonists. This research indicated their potential in analgesic activity and the importance of hydrophobic interactions for high binding potency (Kim et al., 2012).
Interactions with DNA
- Polypyridylruthenium (II) complexes, similar to this compound, were studied for their interactions with DNA using various techniques. The study revealed insights into the binding nature and potential preferences for A-T rich regions in DNA (Kelly et al., 1985).
Catalytic Applications
- Research on copper-mediated C–H cyanation of arenes using N,N-dimethylformamide (DMF) as the “CN” source, similar in structure to this compound, demonstrated a novel protocol for aryl nitriles synthesis. This highlights the versatility of these compounds in organic chemistry (Yan et al., 2014).
Photophysical Properties
- A study on luminescent mixed-ligand rhenium(I) dicarbonyl complexes, which include bipyridine ligands similar to this compound, revealed significant variations in their spectroscopic, photophysical, and electrochemical properties depending on the donor ability of the ligands (Smithback et al., 2006).
Gas Capture and Storage
- Nitrogen-rich covalent triazine frameworks based on bipyridine units, related to this compound, have been shown to be highly effective in CO2 and H2 uptake, indicating their potential in gas capture and storage applications (Hug et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide are antibiotic-resistant Gram-positive bacteria . These bacteria are a significant concern in the medical field due to their resistance to many commonly used antibiotics.
Mode of Action
N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide interacts with its targets by inhibiting their growth . This interaction results in the prevention of biofilm development, which are protective layers that bacteria form to shield themselves from antibiotics .
Biochemical Pathways
It is known that the compound has a broad range of inhibitory effects, suggesting that it targets pathways that have a global effect on bacterial cell function .
Result of Action
The action of N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide results in the effective eradication of preformed biofilms . It has been found to be more effective than the control antibiotic vancomycin . The compound also shows low toxicity to cultured human embryonic kidney cells .
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O/c22-21(23,24)18-6-3-15(4-7-18)5-8-19(28)27-14-17-2-1-11-26-20(17)16-9-12-25-13-10-16/h1-4,6-7,9-13H,5,8,14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLNLQYGBYGVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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